(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride
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Overview
Description
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride is a chemical compound that features a brominated pyridine ring attached to a cyclopropylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of the cyclopropylamine group. One common method includes the reaction of 2-bromo-4-pyridinemethanol with cyclopropylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the brominated pyridine ring to other functional groups.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropylamine group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-pyridin-4-yl)carbamic acid tert-butyl ester
- C-(6-Bromo-pyridin-3-yl)-methylamine
Uniqueness
(2-Bromo-pyridin-4-ylmethyl)-cyclopropyl-amine hydrochloride is unique due to the presence of both a brominated pyridine ring and a cyclopropylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.ClH/c10-9-5-7(3-4-11-9)6-12-8-1-2-8;/h3-5,8,12H,1-2,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTAZUWBZQCDTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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